molecular formula C18H19NO4 B3975236 methyl 3-{[methoxy(phenyl)acetyl]amino}-4-methylbenzoate

methyl 3-{[methoxy(phenyl)acetyl]amino}-4-methylbenzoate

Cat. No.: B3975236
M. Wt: 313.3 g/mol
InChI Key: QVZDEMXDDSOIBX-UHFFFAOYSA-N
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Description

Methyl 3-{[methoxy(phenyl)acetyl]amino}-4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a complex structure that includes a methoxy group, a phenylacetyl group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[methoxy(phenyl)acetyl]amino}-4-methylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxy(phenyl)acetyl Intermediate: This step involves the reaction of methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form methoxy(phenyl)acetyl chloride.

    Amidation Reaction: The methoxy(phenyl)acetyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine to form the desired amide intermediate.

    Esterification: Finally, the amide intermediate undergoes esterification with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[methoxy(phenyl)acetyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl 3-{[methoxy(phenyl)acetyl]amino}-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[methoxy(phenyl)acetyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylbenzoate: A simpler ester with similar aromatic properties but lacking the methoxy(phenyl)acetyl group.

    Methoxybenzene: Contains the methoxy group but lacks the ester and amide functionalities.

    Phenylacetic acid: Contains the phenylacetyl group but lacks the ester and amide functionalities.

Uniqueness

Methyl 3-{[methoxy(phenyl)acetyl]amino}-4-methylbenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[(2-methoxy-2-phenylacetyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-9-10-14(18(21)23-3)11-15(12)19-17(20)16(22-2)13-7-5-4-6-8-13/h4-11,16H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZDEMXDDSOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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